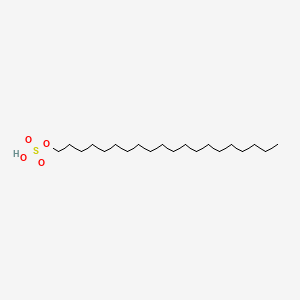

1-Eicosanol, hydrogen sulfate

Description

Properties

CAS No. |

67633-89-0 |

|---|---|

Molecular Formula |

C20H42O4S |

Molecular Weight |

378.6 g/mol |

IUPAC Name |

icosyl hydrogen sulfate |

InChI |

InChI=1S/C20H42O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H,21,22,23) |

InChI Key |

DLFKFFZPKVOYJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations

Precursor Synthesis: 1-Eicosanol (B7800029) Production

1-Eicosanol (also known as arachidyl alcohol) is a straight-chain fatty alcohol with 20 carbon atoms. tiiips.comataman-chemicals.com Its synthesis can be achieved through various industrial and laboratory methods, including the chemical modification of fatty acids, dimerization of smaller alcohols, and extraction from natural sources.

Reduction of Fatty Acids and Esters

The most common methods for producing 1-eicosanol involve the reduction of its corresponding C20 fatty acid, eicosanoic acid (arachidic acid), or its esters, such as methyl eicosanoate. tiiips.comnu-chekprep.com This transformation is a cornerstone of oleochemical manufacturing.

Catalytic hydrogenation is the preferred industrial route for the large-scale production of fatty alcohols. This process involves reacting a fatty acid or a fatty acid ester with hydrogen gas at high temperatures and pressures in the presence of a metal catalyst. tiiips.com

The catalysts of choice are typically copper-based, with copper chromite being a historically significant and effective catalyst for this type of reduction. google.com Other catalysts, such as those based on nickel or palladium, can also be employed. tiiips.com The process requires elevated temperatures and pressures to proceed efficiently.

Table 1: Catalytic Systems for Fatty Acid/Ester Reduction

| Feedstock | Catalyst | General Conditions | Product | Reference |

|---|---|---|---|---|

| Fatty Acids (general) | Copper Chromite | High Temperature & Pressure | Fatty Alcohol | google.com |

| Fatty Acid Esters | Copper Chromite | High Temperature & Pressure | Fatty Alcohol | google.com |

| Fatty Acids/Esters | Nickel or Palladium | Hydrogen Atmosphere | Fatty Alcohol | tiiips.com |

In a laboratory setting, or for smaller-scale synthesis, chemical reducing agents are often used. These methods offer high yields and selectivity under milder conditions than catalytic hydrogenation. The reduction of fatty acid esters like methyl heneicosanoate (a C21 ester which would yield heneicosanol) can be effectively achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). smolecule.com While highly effective, the high cost and stoichiometric nature of these reagents make them less suitable for large-scale industrial production compared to catalytic hydrogenation.

Dimerization Reactions (e.g., Guerbet Reaction Principles for related alcohols)

The Guerbet reaction is a self-condensation of a primary aliphatic alcohol to form its β-alkylated dimer alcohol at elevated temperatures with a catalyst. google.comgoogle.com This reaction effectively doubles the carbon chain length, presenting a pathway to synthesize long-chain alcohols from shorter-chain precursors. cardiff.ac.uk The process involves a sequence of steps: dehydrogenation of the starting alcohol to an aldehyde, an aldol (B89426) condensation between two aldehyde molecules, dehydration of the aldol adduct, and finally, hydrogenation of the resulting unsaturated aldehyde to the final dimerized alcohol. google.comresearchgate.net

The reaction requires a catalytic system that can facilitate dehydrogenation, aldolisation, dehydration, and hydrogenation steps. google.com These systems typically consist of a metal catalyst and a base. google.com While the classic Guerbet reaction produces branched alcohols (2-alkyl-1-alkanols), modifications and specific catalytic systems can be used to generate a variety of long-chain alcohols. google.comgoogle.com For instance, ruthenium and manganese complexes have been explored as effective catalysts. cardiff.ac.uk Although not the primary route for producing the linear 1-eicosanol, the principles of the Guerbet reaction are fundamental in the synthesis of other high-molecular-weight alcohols used in lubricants and surfactants. cardiff.ac.ukrsc.org

Natural Product Extraction and Isolation Techniques

1-Eicosanol occurs naturally in various plant and biological sources. It has been identified as a component in organisms such as Plumeria rubra and Pyracantha angustifolia. nih.gov It has also been found in the essential oil of Crocus sativus (saffron) stigmas and isolated from the ovary of Nelumbo nucifera (lotus). nih.govresearchgate.net

The extraction and isolation of 1-eicosanol from these natural matrices involve several laboratory techniques. A common first step is solvent extraction from the biomass, for example, using methanol. researchgate.net For volatile components, hydrodistillation can be employed. nih.gov Following initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes purification. Chromatographic methods are essential for isolating individual compounds. Techniques such as column chromatography using silica (B1680970) gel or octadecyl silica gel (ODS) are used to separate fractions based on polarity. researchgate.net Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) to yield the pure compound. researchgate.net The identity and purity of the isolated 1-eicosanol are then confirmed using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Table 2: Selected Natural Sources of 1-Eicosanol

| Natural Source | Plant/Organism Part | Reference |

|---|---|---|

| Crocus sativus | Stigmas | nih.gov |

| Nelumbo nucifera | Ovary | researchgate.net |

| Plumeria rubra | Not specified | nih.gov |

| Pyracantha angustifolia | Not specified | nih.gov |

| Justicia insularis | Leaves | medchemexpress.com |

Sulfation Methodologies of 1-Eicosanol

The conversion of 1-eicosanol to 1-eicosanol, hydrogen sulfate (B86663) involves the esterification of the terminal hydroxyl group with a sulfating agent. This process, known as sulfation, introduces a sulfate moiety (-OSO₃H), transforming the hydrophobic fatty alcohol into an anionic surfactant. ontosight.aichemicalland21.com Several reagents can accomplish this transformation.

Common sulfating agents include sulfur trioxide (SO₃), sulfuric acid (H₂SO₄), and chlorosulfonic acid (ClSO₃H). google.com

Sulfur Trioxide (SO₃): SO₃ is a highly reactive and efficient sulfating agent. The reaction is rapid and exothermic. scispace.com To control the reactivity and prevent side reactions like charring, the SO₃ is often diluted with a stream of an inert gas such as nitrogen or air before being brought into contact with the alcohol. scispace.com

Sulfuric Acid (H₂SO₄): While readily available, using concentrated sulfuric acid for sulfation can lead to low yields (around 65% with equimolar reactants) because the water produced as a byproduct can cause the reaction to equilibrate or reverse. nih.gov Strategies to improve yields include using excess acid or removing water via azeotropic distillation. nih.gov However, side reactions like dehydration and non-selective sulfation are significant drawbacks. nih.gov

Chlorosulfonic Acid (ClSO₃H): This agent reacts rapidly with alcohols to form the sulfate ester and hydrogen chloride gas. google.com The reaction is typically conducted at controlled low temperatures (e.g., 5-15 °C) to manage its exothermic nature. google.com

Sulfamic Acid (H₂NSO₃H): Sulfamic acid is a milder sulfating agent. However, its reaction with long-chain primary alcohols can result in poor yields and discolored products. nih.gov The addition of catalysts like urea (B33335) can sometimes improve the outcome of sulfation reactions. google.comnih.gov

For long-chain alcohols like 1-eicosanol, the choice of sulfating agent and reaction conditions is critical to achieve high conversion and product purity. The resulting sulfuric acid ester is typically neutralized with a base (e.g., potassium hydroxide, sodium hydroxide, or ammonia) to form the corresponding stable salt, such as potassium 1-eicosyl sulfate. ontosight.aigoogle.com

Table 3: Comparison of Common Sulfating Agents for Alcohols

| Sulfating Agent | Key Characteristics | Common Issues | Reference |

|---|---|---|---|

| Sulfur Trioxide (SO₃) | Highly reactive, fast, stoichiometric | Highly exothermic, requires dilution to prevent charring | scispace.com |

| Sulfuric Acid (H₂SO₄) | Inexpensive and available | Equilibrium reaction (water byproduct), dehydration, side reactions | nih.gov |

| Chlorosulfonic Acid (ClSO₃H) | Rapid and efficient reaction | Exothermic, produces corrosive HCl gas | google.com |

| Sulfamic Acid (H₂NSO₃H) | Mild reagent | Poor yields and discoloration with long-chain primary alcohols | nih.gov |

Derivatization of 1-Eicosanol, Hydrogen Sulfate

The properties of 1-eicosanol, hydrogen sulfate can be finely tuned through chemical derivatization. The most common derivatization is salt formation, but further modifications to the molecule's structure are also employed to alter its physicochemical characteristics.

1-Eicosanol, hydrogen sulfate is an acidic compound that is typically converted into a salt by neutralization with a suitable base. epa.gov The choice of the counterion (the cation in the salt) has a significant impact on the properties of the resulting alkyl sulfate surfactant. Common bases used for neutralization include sodium hydroxide, potassium hydroxide, ammonium (B1175870) hydroxide, and various amines like triethanolamine. atamanchemicals.comepa.govgoogle.com The sodium salt is the most common commercial form. epa.govcleaninginstitute.org

The identity of the counterion significantly influences the surfactant's behavior in aqueous solutions, particularly its aggregation properties, such as the critical micelle concentration (cmc). The cmc is the concentration at which surfactant molecules begin to form micelles.

Research on various alkyl sulfates has established a clear trend related to the alkali metal counterions:

Counterion Binding : The degree to which the counterion binds to the negatively charged sulfate head groups on the micelle surface increases as the hydrated radius of the ion decreases. The order of binding strength is Cs⁺ > K⁺ > Na⁺ > Li⁺. acs.orgresearchgate.net

Electrostatic Repulsion : As the counterion binding increases, the electrostatic repulsion between the anionic headgroups is more effectively screened. acs.orgresearchgate.netacs.org

Critical Micelle Concentration (cmc) : With reduced repulsion, micelle formation becomes more favorable, leading to a lower cmc. Therefore, the cmc for alkyl sulfates with different alkali counterions decreases in the order: Li⁺ > Na⁺ > K⁺ > Cs⁺. acs.orgresearchgate.net

The table below summarizes the effect of different alkali metal counterions on the critical micelle concentration (cmc) and enthalpy of micellization (ΔHmic) for decyl and dodecyl sulfates, which serve as models for the behavior of 1-eicosanol, hydrogen sulfate salts.

| Property | Li⁺ | Na⁺ | K⁺ | Cs⁺ | Trend |

| Hydrated Radius | Largest | ↓ | ↓ | Smallest | Decreases from Li⁺ to Cs⁺ |

| Counterion Binding | Weakest | ↑ | ↑ | Strongest | Increases from Li⁺ to Cs⁺ acs.org |

| cmc | Highest | ↓ | ↓ | Lowest | Decreases from Li⁺ to Cs⁺ acs.orgresearchgate.net |

| ΔHmic | Highest | ↓ | ↓ | Lowest | Decreases from Li⁺ to Cs⁺ acs.orgresearchgate.net |

Beyond salt formation, the structure of 1-eicosanol, hydrogen sulfate can be further modified to enhance specific properties. However, such modifications are often challenging because the presence of the highly polar sulfate group makes the molecule poorly soluble in many organic solvents, complicating subsequent reaction steps. rsc.org As a result, sulfation is frequently the final step in a synthetic sequence. rsc.org

One significant chemical modification involves the insertion of polar groups, such as oxyethylene (EO) or oxypropylene (PO) units , between the hydrophobic alkyl chain (the eicosyl group) and the hydrophilic sulfate head group. uni-regensburg.de This creates an alkyl ether sulfate. This structural change can dramatically lower the Krafft temperature (TKr), which is the temperature below which the surfactant is insoluble, thereby improving its performance in colder water. uni-regensburg.de

Another area of modification involves creating branched-chain alkyl sulfates. Surfactants derived from branched Guerbet alcohols, for instance, exhibit different interfacial properties compared to their linear counterparts. aocs.org While 1-eicosanol is a linear alcohol, this highlights a strategy for modifying surfactant properties by altering the hydrocarbon tail.

The study of how chemical modifications to cell surfaces affect their interaction with alkyl sulfates also provides insight into the reactivity of these compounds. For example, treating erythrocytes with enzymes like trypsin or neuraminidase alters their resistance to hemolysis by sodium alkyl sulfates, indicating an interaction between the surfactant and the modified cell membrane components. nih.gov

Advanced Analytical Methodologies and Characterization

Spectroscopic Analysis

Spectroscopic methods are indispensable for the detailed structural investigation of 1-Eicosanol (B7800029), hydrogen sulfate (B86663). While direct spectroscopic data for this specific compound is limited in publicly accessible literature, a thorough characterization can be inferred from the analysis of its parent compound, 1-eicosanol, and the known spectroscopic behavior of long-chain alkyl sulfates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For 1-eicosanol, ¹H-NMR spectra show characteristic signals for the terminal methyl group (CH₃) protons, the long chain of methylene (B1212753) (CH₂) protons, and the methylene protons adjacent to the hydroxyl group (α-CH₂). nih.gov Upon sulfation to form 1-Eicosanol, hydrogen sulfate, significant changes in the chemical shifts of the protons near the sulfate group are expected. The protons on the α-carbon (the carbon bonded to the oxygen of the sulfate group) would experience a notable downfield shift due to the strong electron-withdrawing effect of the sulfate moiety. Similarly, in ¹³C-NMR, the α-carbon would also be significantly shifted downfield. Studies on other alkyl sulfates confirm that the protons on the methylene group adjacent to the sulfate ester (CH₂-O-S) are clearly distinguishable and shift downfield upon micellization. acs.orgnih.gov

¹³C-NMR Data for the Parent Compound, 1-Eicosanol

| Chemical Shift (ppm) | Assignment |

|---|---|

| 63.11 | C1 (Carbon attached to -OH) |

| 32.89 | C2 |

| 31.98 | C18 |

| 29.76 | C4-C17 (bulk methylene chain) |

| 29.51 | C3 |

| 25.82 | C19 |

| 22.74 | C19 |

| 14.13 | C20 (Terminal methyl group) |

Data sourced from PubChem and presented for foundational reference. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including IR and Raman techniques, provides a "fingerprint" of the molecule by identifying its functional groups and probing its conformational state. The polymorphism of the parent compound, 1-eicosanol, has been studied using these methods. sigmaaldrich.com

For 1-Eicosanol, hydrogen sulfate, the IR spectrum would be dominated by characteristic vibrations of the sulfate group, which are absent in the spectrum of 1-eicosanol. The key distinguishing bands for alkyl sulfates are:

Asymmetric SO₃ Stretching: Strong absorption bands typically appear in the 1200-1250 cm⁻¹ region. nih.govcdnsciencepub.com

Symmetric SO₃ Stretching: These bands are found near 1065 cm⁻¹. nih.gov

C-O-S Stretching: A distinct band is expected around 810-855 cm⁻¹. nih.govcdnsciencepub.com

Raman spectroscopy is particularly effective for analyzing the conformational order of the long alkyl chain. whiterose.ac.ukacs.org The C-C stretching modes (around 1060-1130 cm⁻¹) and C-H stretching modes (around 2800-3000 cm⁻¹) provide information on the ratio of trans to gauche conformations, which relates to the packing and phase behavior of the surfactant molecules. whiterose.ac.ukacs.org While polar groups like sulfates are strong absorbers in IR, the non-polar alkyl chain produces strong signals in Raman spectroscopy. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to deduce structural information from fragmentation patterns. The molecular formula for 1-Eicosanol, hydrogen sulfate is C₂₀H₄₂O₄S, corresponding to a molecular weight of approximately 378.6 g/mol . epa.gov

In negative-ion mode electrospray ionization (ESI-MS), the compound would be detected as the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. A characteristic fragmentation pathway for alkyl sulfates is the loss of the sulfate group. The presence of product ions at m/z 97 (HSO₄⁻) and m/z 80 (SO₃⁻) in the product-ion spectrum is a definitive indicator of a sulfate conjugate. uab.edunih.gov The absence of a fragment at m/z 97 and a base peak at m/z 80 can help distinguish between aromatic and aliphatic sulfates. uab.edu Further fragmentation would occur along the C₂₀ alkyl chain, providing additional structural detail.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies

X-ray diffraction is the primary technique for determining the crystalline structure and studying polymorphism in solid materials. Studies on the parent compound, 1-eicosanol, have identified two monoclinic polymorphic forms, β and γ, at room temperature.

For alkyl sulfates, XRD and small-angle X-ray scattering (SAXS) are used to characterize the packing of molecules in solid crystals and in self-assembled structures like micelles and lamellar phases. whiterose.ac.uknih.goviaea.org The diffraction patterns provide information on the lamellar period, which increases with the length of the alkyl chain, and the subcell packing of the hydrocarbon tails. whiterose.ac.ukacs.org While specific crystallographic data for 1-Eicosanol, hydrogen sulfate is not widely published, studies on homologous series of sodium alkyl sulfates show they form well-defined lamellar crystalline structures. whiterose.ac.ukacs.orgiaea.org

Chromatographic Separation Techniques

Chromatography is essential for the separation, isolation, and quantification of 1-Eicosanol, hydrogen sulfate from complex mixtures, such as commercial detergents or environmental samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of anionic surfactants. thermofisher.com Due to the lack of a strong UV chromophore in 1-Eicosanol, hydrogen sulfate, detection is typically achieved using universal detectors like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Refractive Index (RI) detection. thermofisher.comfoodengprog.orgtandfonline.com Alternatively, suppressed conductivity detection can be employed. thermofisher.com

A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of 1-Eicosanol, hydrogen sulfate. This method is scalable and can be adapted for preparative separation to isolate impurities. jasco-global.com

Example HPLC Method for 1-Eicosanol, hydrogen sulfate

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with a phosphoric acid modifier |

| MS-Compatible Mobile Phase | For Mass Spectrometry (MS) detection, phosphoric acid is replaced with formic acid |

This method demonstrates a simple and effective separation for 1-Eicosanol, hydrogen sulfate. jasco-global.com

Furthermore, 1-eicosanol itself is often used as an internal standard in the gas chromatographic (GC) and HPLC analysis of other lipid and alcohol fractions after saponification of oils. internationaloliveoil.org

Gas Chromatography (GC) for Purity Assessment and Component Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. While 1-Eicosanol, hydrogen sulfate itself is a non-volatile salt, GC is frequently used to analyze its corresponding alcohol, 1-eicosanol, which can be an indicator of purity or a component in a mixture. chemicalbook.com Often, analysis of alkyl sulfates by GC involves a hydrolysis step to convert the sulfate ester back to the more volatile parent alcohol.

1-Eicosanol can be used as an internal standard for the GC-based quantification of other long-chain fatty alcohols in complex matrices like fish oil or olive oil. chemicalbook.comalkalisci.cominternationaloliveoil.orginternationaloliveoil.org The analysis is typically performed on a capillary column, such as a DB-5 or HP-5. nist.gov For analysis, the alcohol is often derivatized, for example, by converting it into its trimethylsilyl (B98337) (TMS) ether, to increase its volatility and improve chromatographic performance. internationaloliveoil.org The purity of 1-eicosanol itself is often specified as ≥90% or ≥97% (GC), indicating that GC is a primary tool for its quality control. nih.gov

Table 2: Example GC Conditions for the Analysis of 1-Eicosanol

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) | asm.orgeuropa.eu |

| Column | Capillary column (e.g., DB-5, OV-101, CP-Wax) | nist.gov |

| Carrier Gas | Hydrogen or Helium | internationaloliveoil.orgnist.gov |

| Injector/Detector Temp. | ~300 °C | researchgate.net |

| Derivatization | Conversion to Trimethylsilyl (TMS) ethers | internationaloliveoil.org |

| Application | Purity of 1-eicosanol starting material; analysis of related alcohols using 1-eicosanol as a standard. | chemicalbook.comnih.gov |

Note: These parameters are for the parent alcohol, 1-eicosanol. Analysis of the sulfate ester would require a sample preparation step such as hydrolysis.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of a material, such as melting and crystallization. The polymorphism of the parent alcohol, 1-eicosanol, has been investigated using DSC, along with other techniques like X-ray diffraction and IR spectroscopy. chemicalbook.comalkalisci.com DSC measurements can determine the melting point and the enthalpy of fusion of the different polymorphic forms. acs.org For 1-eicosanol, a melting point in the range of 62-65 °C is reported. alkalisci.com Such studies are fundamental to understanding the solid-state properties of the material. While direct DSC studies on 1-Eicosanol, hydrogen sulfate are less commonly reported in public literature, the phase behavior of its parent alcohol provides critical foundational data.

Table 3: Thermal Properties of 1-Eicosanol (Parent Alcohol) by DSC

| Property | Value | Source |

|---|---|---|

| Melting Point | 62-65 °C | alkalisci.com |

| Enthalpy of Fusion | Data available via correlation gas chromatography and DSC studies. | acs.org |

| Application | Study of polymorphism and phase transitions. | chemicalbook.comalkalisci.com |

Surface Science and Interfacial Characterization Techniques

As an amphiphilic molecule, 1-Eicosanol, hydrogen sulfate (often studied as its sodium salt, sodium eicosyl sulfate) exhibits significant activity at interfaces, such as the air-water interface. capes.gov.br Advanced techniques are used to characterize the monolayers it forms.

Vibrational Sum Frequency Spectroscopy (VSFS) and Langmuir trough measurements are powerful tools for investigating these interfaces. acs.org Studies have used these methods to probe the binding of various cations to eicosyl sulfate monolayers. acs.org By mixing 1-Eicosanol, hydrogen sulfate with its parent alcohol, 1-eicosanol, the surface charge density of the monolayer can be precisely controlled, allowing for detailed studies of ion-pairing mechanisms. acs.org These experiments have shown that different cations (like Li+, Na+, and K+) interact differently with the sulfate headgroups, forming either contact ion pairs or solvent-shared ion pairs depending on the surface charge density. acs.org Infrared Reflection-Absorption Spectroscopy (IRRAS) can also be used to probe the vibrational modes of the surfactant at the air-water interface, providing information on hydration and electrostatic environment. rsc.org Furthermore, synchrotron X-ray diffraction has been employed to study the structure of monolayers of the parent alcohol, 1-eicosanol, on water. tandfonline.com

Table 4: Compound Names Mentioned in this Article

| Compound Name | Synonyms | CAS Number | Molecular Formula |

|---|---|---|---|

| 1-Eicosanol, hydrogen sulfate | Icosyl hydrogen sulfate, Arachidyl monosulfate | 67633-89-0 | C20H42O4S |

| 1-Eicosanol | n-Eicosanol, Arachidyl alcohol | 629-96-9 | C20H42O |

| Sodium eicosyl sulfate | Sodium icosyl sulfate | Not specified | C20H41NaO4S |

| Acetonitrile | MeCN | 75-05-8 | C2H3N |

| Formic acid | 64-18-6 | CH2O2 |

Vibrational Sum Frequency Spectroscopy (VSFS) for Interfacial Structure

Vibrational Sum Frequency Spectroscopy (VSFS) is a surface-specific, second-order nonlinear optical technique ideal for investigating the molecular structure of interfaces. aip.org It provides information about the orientation and conformation of molecules, such as 1-Eicosanol, hydrogen sulfate (often studied as its salt, sodium eicosyl sulfate), at an interface where symmetry is broken. aip.orgnih.gov The technique involves overlapping a tunable infrared beam with a fixed-frequency visible beam at the interface. When the infrared frequency is resonant with a vibrational mode of the interfacial molecules, a strong sum frequency signal is generated. aip.org

For 1-Eicosanol, hydrogen sulfate monolayers, VSFS is used to probe the vibrational modes of both the hydrocarbon tail and the sulfate headgroup. The C-H stretching region (2800–3000 cm⁻¹) provides insight into the ordering of the eicosyl chain. nih.govcopernicus.org A well-ordered, all-trans chain (gauche-free) results in weak VSFS signals for the methylene (CH₂) stretches due to their near-centrosymmetric arrangement, while the terminal methyl (CH₃) group signals are prominent. The presence and intensity of specific C-H stretching modes, therefore, reveal the conformational order of the alkyl chain at the interface. copernicus.org

Research using VSFS has been instrumental in examining the interactions between the negatively charged sulfate headgroups and ions in the aqueous subphase. wpmucdn.comacs.org Studies investigating the binding of alkali metal cations (such as Li⁺, Na⁺, and K⁺) to eicosyl sulfate monolayers show that the vibrational signature of the sulfate group is sensitive to these interactions. aip.orgwpmucdn.comacs.org This allows for the differentiation between various ion-pairing configurations, such as direct contact ion pairs versus solvent-shared ion pairs. wpmucdn.comacs.org For instance, studies have demonstrated that potassium ions (K⁺) exhibit a significantly stronger binding affinity for the eicosyl sulfate interface compared to sodium (Na⁺) or lithium (Li⁺) ions. wpmucdn.comacs.org

Table 1: Common Vibrational Modes of Alkyl Chains Observed in VSFS

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Significance for 1-Eicosanol, hydrogen sulfate |

| ~2850 | CH₂ Symmetric Stretch | Intensity indicates the degree of conformational disorder (gauche defects) in the eicosyl chain. |

| ~2875 | CH₃ Symmetric Stretch | Indicates the presence and orientation of the terminal methyl group. |

| ~2930 | CH₃ Fermi Resonance | A signature of the terminal methyl group, sensitive to its local environment. |

| ~2960 | CH₃ Asymmetric Stretch | Provides information on the orientation of the terminal methyl group. |

Langmuir Trough Measurements for Monolayer Properties

Langmuir trough measurements are a fundamental technique for the formation and characterization of insoluble monolayers at the air-water interface. nanoscience.com This method involves spreading a solution of an amphiphilic compound, like 1-Eicosanol, hydrogen sulfate, onto an aqueous subphase contained in a trough. rsc.orgnih.gov Movable barriers are then used to compress the molecules, reducing the area available to each molecule and forcing them into an organized, two-dimensional film. rsc.org

The primary data obtained from a Langmuir trough is the surface pressure-area (Π-A) isotherm. nih.gov This isotherm plots the surface pressure (Π)—the reduction in surface tension caused by the monolayer—as a function of the average area per molecule (A). rsc.org The shape of the Π-A isotherm provides critical information about the phase behavior of the monolayer, including:

Gaseous Phase: At large areas per molecule, the molecules are far apart and behave like a two-dimensional gas.

Liquid-Expanded (LE) to Liquid-Condensed (LC) Phases: As the area is reduced, the monolayer undergoes phase transitions to more ordered states, indicated by changes in the slope of the isotherm.

Collapse Pressure: Upon extreme compression, the monolayer structure breaks down, and the surface pressure reaches a maximum value before plummeting. This is known as the collapse pressure and represents the stability limit of the monolayer. researchgate.net

In many studies, 1-Eicosanol, hydrogen sulfate (as the salt sodium eicosyl sulfate) is mixed with the neutral surfactant 1-eicosanol to tune the surface charge density and packing of the monolayer. wpmucdn.comacs.org Langmuir trough measurements are essential for establishing the conditions under which a stable, uniform monolayer is formed. These monolayers are often held at a constant surface pressure (e.g., 20 or 30 mN/m) for concurrent analysis with surface-sensitive spectroscopic techniques like VSFS. nih.govresearchgate.net

Table 2: Key Monolayer Properties Determined from Langmuir Trough Isotherms

| Property | Description | Significance |

| Liftoff Area | The area per molecule at which the surface pressure begins to rise above zero. | Represents the point where molecules begin to interact significantly upon compression. |

| Collapse Pressure (Πc) | The maximum surface pressure a monolayer can withstand before collapsing. | Indicates the stability of the monolayer. Higher values suggest stronger intermolecular cohesion. |

| Area per Molecule (A) | The average area occupied by a single molecule in the monolayer at a given surface pressure. | Provides insight into the packing density and orientation of the molecules. |

| Compressibility Modulus (Cs⁻¹) | Calculated from the slope of the Π-A isotherm; it describes the monolayer's resistance to compression. | Helps to identify the physical state (e.g., liquid-expanded, liquid-condensed) of the monolayer. |

Physicochemical Behavior and Self Assembly Phenomena

Solution Chemistry of Alkyl Sulfates

The behavior of 1-eicosanol (B7800029), hydrogen sulfate (B86663) in solution is characteristic of long-chain alkyl sulfates, involving dissociation into ionic species and subsequent aggregation into micelles above a certain concentration.

As a salt of a strong acid (sulfuric acid) and a long-chain fatty alcohol (1-eicosanol), 1-eicosanol, hydrogen sulfate is expected to completely dissociate in aqueous solutions. atamanchemicals.comindustrialchemicals.gov.au The compound separates into a negatively charged eicosyl sulfate anion (C₂₀H₄₁OSO₃⁻) and a corresponding cation (e.g., Na⁺, if it is the sodium salt). atamanchemicals.comepa.gov

The dissociation process can be represented as: C₂₀H₄₁OSO₃Na → C₂₀H₄₁OSO₃⁻ + Na⁺

The resulting eicosyl sulfate anion is the surface-active species. The speciation of the sulfate group is analogous to the second dissociation step of sulfuric acid. echemi.com However, because it is the ester of a strong acid, the eicosyl sulfate anion is a very weak base, and the equilibrium lies far to the dissociated side across a wide physiological and environmental pH range. The long alkyl chain also influences the behavior of the molecule in solution, but the dissociation is primarily governed by the sulfate headgroup.

In aqueous solutions, surfactant molecules like 1-eicosanol, hydrogen sulfate exist as individual ions (monomers) at low concentrations. As the concentration increases, the hydrophobic alkyl tails begin to aggregate to minimize their contact with water, a process driven by the hydrophobic effect. This self-assembly leads to the formation of spherical or cylindrical structures called micelles, with the hydrophobic tails forming the core and the hydrophilic sulfate headgroups facing the aqueous environment. nih.gov

The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC). wikipedia.org The CMC is a crucial characteristic of a surfactant. For alkyl sulfates, the CMC is highly dependent on the length of the alkyl chain; as the chain length increases, the CMC decreases significantly due to the increased hydrophobicity. acs.org This trend suggests that 1-eicosanol, hydrogen sulfate, with its C20 chain, would have a very low CMC compared to more common shorter-chain surfactants like sodium dodecyl sulfate (SDS).

Table 1: Critical Micelle Concentration (CMC) of Sodium Alkyl Sulfates with Varying Chain Lengths

| Alkyl Chain Length | Compound Name | CMC (mol/L) at 25°C |

|---|---|---|

| C8 | Sodium Octyl Sulfate | 0.13 |

| C12 | Sodium Dodecyl Sulfate | 0.0083 |

| C14 | Sodium Tetradecyl Sulfate | 0.0021 |

| C20 | 1-Eicosanol, hydrogen sulfate, sodium salt | Estimated to be significantly lower |

Data for C8, C12, and C14 are from established literature values for comparison. wikipedia.org The CMC for the C20 variant is expected to be orders of magnitude lower based on the established trend.

The thermodynamics of micellization for alkyl sulfates are typically entropy-driven, with the release of structured water molecules from around the hydrophobic chains providing a positive entropy change that favors micelle formation. acs.org

Interfacial Adsorption and Monolayer Formation

The amphiphilic nature of 1-eicosanol, hydrogen sulfate drives it to accumulate at interfaces, such as the air/water interface, where it can reduce the interfacial tension.

At the air/water interface, molecules of 1-eicosanol, hydrogen sulfate orient themselves with their hydrophobic C20 alkyl tails directed towards the air and their hydrophilic sulfate headgroups remaining in the water phase. This arrangement forms a structured layer known as a monolayer. biolinscientific.com The formation of this monolayer reduces the surface tension of the water.

Studies on the parent alcohol, 1-eicosanol, provide insight into the behavior of the C20 chain at the air/water interface. At low surface pressures, the alkyl chains are tilted and disordered. As the surface pressure increases (i.e., as more molecules pack into the interface), the monolayer undergoes a phase transition where the alkyl chains become more ordered and stand nearly upright. biolinscientific.com This packed state results in a significant change in the viscoelastic properties of the monolayer. The long C20 chain of 1-eicosanol, hydrogen sulfate would contribute to a highly stable and condensed monolayer film.

The negatively charged sulfate headgroups in the monolayer at the interface and in micelles attract positively charged ions (counterions) from the bulk solution. rsc.org These electrostatic interactions are crucial as they screen the repulsion between the adjacent anionic headgroups, allowing for tighter packing and promoting aggregation at lower concentrations. researchgate.net

The effectiveness of this charge screening depends on the specific counterion. acs.org For alkali metal counterions, the degree of binding to the micelle surface and the subsequent decrease in the CMC follows the order Cs⁺ > K⁺ > Na⁺ > Li⁺. acs.orgresearchgate.net This trend is related to the hydrated radius of the ions; smaller, less hydrated ions like cesium can approach the sulfate headgroups more closely, leading to more effective charge neutralization. rsc.org

Table 2: Effect of Counterion on the CMC of Sodium Decyl Sulfate

| Counterion | Hydrated Radius (Å) | CMC (mol/L) |

|---|---|---|

| Li⁺ | 3.82 | ~0.033 |

| Na⁺ | 3.58 | ~0.031 |

| K⁺ | 3.31 | ~0.029 |

| Cs⁺ | 3.29 | ~0.027 |

This table illustrates the general principle of counterion effects on a shorter-chain alkyl sulfate. A similar trend would be expected for 1-eicosanol, hydrogen sulfate.

The interaction between the sulfate headgroup and a hydrated counterion does not always involve direct contact. Instead, they can form "solvent-shared ion pairs," where one or more water molecules are located between the cation and the anion. researchgate.netnih.gov

In aqueous solutions of sulfates, solvent-shared and solvent-separated ion pairs are often more prevalent than direct contact ion pairs. researchgate.net The formation of these pairs is influenced by the strong hydration shells of both the sulfate anion and the cation. The water molecules co-operatively interacting with both ions are strongly perturbed. researchgate.net For the large sulfate headgroup of 1-eicosanol, hydrogen sulfate, it is sterically and energetically favorable for a hydrated counterion to interact via an intermediate water molecule, creating a dynamic but stable interface that balances electrostatic attraction with the hydration energies of the respective ions. rsc.org

Interaction with Counterions and Ion Pairing Mechanisms

Cation Binding Affinity and Selectivity Studies

Specific research detailing the cation binding affinity and selectivity of 1-Eicosanol, hydrogen sulfate is not readily found in the public domain. Studies on other alkyl sulfate systems indicate that the binding affinity for different cations typically follows the Hofmeister series. This series ranks ions based on their ability to salt out or salt in proteins, which is related to their hydration enthalpy and ionic radius. For alkali metal cations, the affinity often decreases in the order of Cs⁺ > K⁺ > Na⁺ > Li⁺. However, without specific experimental data for 1-Eicosanol, hydrogen sulfate, any discussion on its precise cation binding and selectivity remains speculative.

Polymorphism and Solid-State Structure of Related Long-Chain Alcohols

Long-chain alcohols, a class of compounds to which 1-Eicosanol belongs, are known to exhibit polymorphism, meaning they can exist in multiple crystalline forms. chemrxiv.orgchemrxiv.org These different polymorphs arise from variations in the packing of the hydrocarbon chains and the hydrogen-bonding network of the alcohol headgroups. chemrxiv.org The solid-state structure of these materials is crucial as it influences their physical properties.

Common polymorphs observed in long-chain alcohols include the α, β, and γ phases. chemrxiv.orgchemrxiv.org

The α-phase is typically a hexagonal form where the hydrocarbon chains are vertically oriented relative to the plane of the end groups. chemrxiv.org This phase is often metastable and exists within a narrow temperature range at atmospheric pressure. chemrxiv.org It is sometimes considered a rotator phase, allowing for rotational motion of the molecules. chemrxiv.org

The β-phase is generally an orthorhombic structure, also with hydrocarbon chains arranged vertically. chemrxiv.orgacs.org For some long-chain alcohols like 1-dodecanol (B7769020), this is the more stable form at lower temperatures. chemrxiv.orgacs.org

The γ-phases are characterized by inclined hydrocarbon chains, typically at an angle of around 60 degrees to the unit cell plane. chemrxiv.org For even-numbered long-chain alcohols with 18 or more carbon atoms, the γ-phase is often preferred at atmospheric pressure. chemrxiv.org

The specific polymorph that forms can be influenced by factors such as the rate of cooling or compression. chemrxiv.org For instance, studies on 1-dodecanol have shown that pressure can induce solidification and polymorphic transformations. chemrxiv.orgacs.org At moderate pressures and temperatures, a low-friction hexagonal polymorph can form, which facilitates interlayer sliding. chemrxiv.org At higher pressures, a transformation to a high-friction orthorhombic crystal can occur. chemrxiv.orgacs.org

Longer-chain n-alcohols, such as 1-tetradecanol (B3432657) and 1-octadecanol, are also known to form α, β, and γ-phases at atmospheric pressure. chemrxiv.orgacs.org While high-pressure polymorphism has not been as extensively studied in these longer-chain alcohols, the general principles of pressure- and temperature-induced phase transitions are expected to apply. chemrxiv.orgacs.org The polymorphism of 1-eicosanol itself has been a subject of study using techniques like X-ray powder diffraction, differential scanning calorimetry (DSC), Raman scattering, and IR spectroscopy. sigmaaldrich.com

The table below summarizes the common polymorphic forms of long-chain alcohols.

| Phase | Crystal System | Chain Orientation | Key Characteristics |

| α | Hexagonal | Vertical | Often metastable; can exhibit rotational motion. chemrxiv.org |

| β | Orthorhombic | Vertical | A common stable form at lower temperatures for some alcohols. chemrxiv.org |

| γ | Monoclinic/Triclinic | Inclined | Preferred for longer-chain even-numbered alcohols at atmospheric pressure. chemrxiv.org |

Environmental Chemistry and Degradation Studies

Environmental Partitioning and Mobility

The distribution of 1-Eicosanol (B7800029), hydrogen sulfate (B86663) in the environment is largely influenced by its strong tendency to sorb to solids and its negligible potential for volatilization. As an anionic surfactant with a long C20 alkyl chain, its mobility in soil and water is significantly limited.

1-Eicosanol, hydrogen sulfate is expected to exhibit very strong adsorption to soil and sediment. This behavior is characteristic of long-chain alcohol sulfates, where the hydrophobic alkyl tail interacts with organic matter in soil and the negatively charged sulfate group can interact with mineral components. Research on alcohol sulfate homologues demonstrates a clear trend: as the length of the alkyl chain increases, the percentage of the compound that sorbs to soil matrices also increases significantly.

Studies on shorter-chain alcohol sulfates show that sorption is a rapid process, often reaching equilibrium in about an hour. For instance, in one study, the sorbed mass percentages were 35.1% for a C12 alcohol sulfate and 67.2% for a C14 alcohol sulfate, while both C16 and C18 alcohol sulfates were completely sorbed (100%) to the agricultural soil under the experimental conditions. nih.govepa.gov This strong correlation between chain length and adsorption is attributed to the increasing hydrophobicity of the molecule, which enhances interactions with soil organic matter. viu.ca Given this trend, 1-Eicosanol, hydrogen sulfate, with its C20 chain, is predicted to have extremely high and rapid adsorption to soil and sediment, effectively immobilizing it and reducing its potential for leaching into groundwater. viu.ca

| Compound | Alkyl Chain Length | Sorbed Mass Percentage (%) |

|---|---|---|

| AS-C12 | 12 | 35.1 |

| AS-C14 | 14 | 67.2 |

| AS-C16 | 16 | 100 |

| AS-C18 | 18 | 100 |

| 1-Eicosanol, hydrogen sulfate (Predicted) | 20 | >100 (Essentially complete) |

The volatilization potential of 1-Eicosanol, hydrogen sulfate from water or soil surfaces is considered negligible. This is due to its nature as a salt and its high molecular weight (378.62 g/mol ). medchemexpress.com Surfactants, by design, are surface-active but not typically volatile. The presence of the ionic sulfate group results in a very low vapor pressure and a low Henry's Law constant, which indicates a strong preference for remaining in the aqueous phase rather than partitioning into the air. oecd.org While specific experimental data for the Henry's Law constant of 1-Eicosanol, hydrogen sulfate are not available, the properties of similar long-chain anionic surfactants and sulfate salts confirm that they are non-volatile under typical environmental conditions. Therefore, atmospheric transport is not a significant environmental fate pathway for this compound.

Biodegradation Pathways

Biodegradation is the primary mechanism for the environmental removal of 1-Eicosanol, hydrogen sulfate. As a linear primary alkyl sulfate, it is readily susceptible to microbial attack, particularly under aerobic conditions.

Under aerobic conditions, 1-Eicosanol, hydrogen sulfate is expected to undergo rapid and complete biodegradation. The process is typically initiated by enzymes called sulfatases (or alkylsulfatases), which hydrolyze the sulfate ester bond to release the corresponding long-chain alcohol, 1-eicosanol, and an inorganic sulfate ion. nih.gov

Following the initial hydrolysis, the resulting 1-eicosanol is metabolized through well-established pathways for fatty alcohols. The degradation proceeds via ω-oxidation (omega-oxidation) of the terminal methyl group to a carboxylic acid, followed by β-oxidation (beta-oxidation). nih.gov The β-oxidation process sequentially shortens the long alkyl chain by removing two-carbon units in the form of acetyl-CoA, which then enters the citric acid cycle for energy production, ultimately leading to mineralization into carbon dioxide and water. sanyo-chemical-solutions.com Linear primary alkyl sulfates are known to be among the most readily biodegradable types of surfactants in aerobic environments. nih.gov

The degradation of alkyl sulfates under anaerobic conditions is more complex and can be significantly slower than in aerobic environments. While some alkyl sulfates can be biodegraded in the absence of oxygen, the process is often dependent on specific microbial consortia and environmental conditions. epa.gov In anaerobic sediments, sulfate-reducing bacteria can play a key role in the degradation of organic matter. epa.gov However, high concentrations of some surfactants can be toxic to the microorganisms responsible for anaerobic digestion, potentially inhibiting the process. For some related sulfonated surfactants, such as linear alkylbenzene sulfonates (LAS), anaerobic degradation has been observed to proceed via mechanisms like fumarate (B1241708) addition to the alkyl chain, followed by β-oxidation. columbia.edunyu.edu It is plausible that similar pathways could be involved in the anaerobic biotransformation of 1-Eicosanol, hydrogen sulfate, though the efficiency and rate would likely be limited compared to aerobic degradation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry, electronic structure, and conformational preferences of alkyl sulfate (B86663) molecules. For a molecule like 1-eicosanol (B7800029), hydrogen sulfate, these calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of its most stable conformation.

DFT calculations on related anionic surfactants, such as sodium dodecyl sulfate, have been performed to optimize their geometry and determine various structural and energetic parameters aljest.net. These studies reveal that the long alkyl chain typically adopts a stable, all-trans conformation to minimize steric hindrance. The sulfate headgroup exhibits a tetrahedral geometry around the sulfur atom.

Key molecular descriptors for long-chain alkyl sulfates, which are crucial for understanding their behavior, can be calculated using quantum chemical methods. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

Table 1: Representative Calculated Quantum Chemical Descriptors for a Long-Chain Alkyl Sulfate (Note: These are representative values based on calculations for similar anionic surfactants, as specific data for 1-eicosanol, hydrogen sulfate is not readily available.)

| Parameter | Representative Value | Significance |

|---|---|---|

| Total Energy | -1250 to -1350 Hartrees | Overall stability of the molecule. |

| HOMO Energy | -7.0 to -8.0 eV | Relates to the ability to donate an electron; site of electrophilic attack. |

| LUMO Energy | -0.5 to 0.5 eV | Relates to the ability to accept an electron; site of nucleophilic attack. |

| HOMO-LUMO Gap | 6.5 to 8.5 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 10 to 15 Debye | Indicates the overall polarity of the molecule. |

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational method to study the behavior of surfactant molecules at interfaces, such as the air-water or oil-water interface. These simulations can provide detailed information about the formation of monolayers, their packing, orientation, and dynamic properties.

MD simulations of sodium alkyl sulfate monolayers at a water/trichloroethylene interface have shown that with increasing surfactant coverage, the alkyl tails become more ordered, straighter, and the monolayer becomes thicker nih.gov. It was also observed that longer alkyl chains lead to a greater reduction in interfacial tension nih.gov. For 1-eicosanol, hydrogen sulfate, with its C20 chain, a significant ordering and a substantial decrease in interfacial tension would be expected.

These simulations also reveal the conformation of the surfactant chains at the interface. The alkyl tails of long-chain sulfates tend to be more ordered and tilted with respect to the interface normal nih.gov. The sulfate headgroups are hydrated and interact with counterions in the aqueous phase. The thickness of the interfacial layer and the degree of counterion binding are influenced by the alkyl chain length and the nature of the counterion researchgate.net.

Table 2: Typical Interfacial Properties of Long-Chain Alkyl Sulfate Monolayers from MD Simulations (Note: These are generalized findings from simulations of various alkyl sulfates.)

| Property | Observation with Increasing Alkyl Chain Length | Relevance to 1-Eicosanol, hydrogen sulfate |

|---|---|---|

| Interfacial Tension Reduction | Increases (lower interfacial tension) nih.govepfl.ch | Expected to be a very effective surface tension reducing agent. |

| Alkyl Chain Order | Increases nih.gov | The C20 chain will be highly ordered at the interface. |

| Monolayer Thickness | Increases researchgate.net | Forms a relatively thick monolayer. |

| Area Compressibility Modulus | Increases nih.gov | The monolayer is expected to be less compressible. |

Thermodynamic Parameter Predictions

Computational methods can be used to predict key thermodynamic parameters related to the behavior of surfactants in solution, such as hydration energies and bond dissociation enthalpies.

Bond Dissociation Enthalpies (BDEs): The strength of the chemical bonds within the 1-eicosanol, hydrogen sulfate molecule is important for understanding its chemical stability and potential degradation pathways. The BDE for the C-O bond in the sulfate ester linkage is of particular interest. While specific BDEs for 1-eicosanol, hydrogen sulfate have not been published, representative values for similar functional groups can be found in the literature and computational databases. The BDE of a typical C-O single bond is in the range of 85-90 kcal/mol msu.edu. The presence of the electron-withdrawing sulfate group may influence this value.

Table 3: Representative Thermodynamic Parameters for Functional Groups Related to 1-Eicosanol, hydrogen sulfate (Note: These are generalized values and not specific to 1-eicosanol, hydrogen sulfate.)

| Parameter | Bond/Group | Approximate Value (kcal/mol) |

|---|---|---|

| Bond Dissociation Enthalpy | C-O | ~85.5 msu.edu |

| Bond Dissociation Enthalpy | C-H (alkyl) | ~98-101 acs.org |

| First Hydration Enthalpy | SO₄²⁻ | Highly Exothermic |

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of molecules with their biological activity or physicochemical properties. For surfactants like 1-eicosanol, hydrogen sulfate, these models can predict properties such as critical micelle concentration (CMC), toxicity, and surface activity based on molecular descriptors.

Studies on anionic surfactants have shown that properties like the CMC are strongly correlated with descriptors such as the number of carbon atoms in the alkyl chain, molecular weight, and quantum chemical descriptors like the HOMO-LUMO gap and dipole moment nih.gov. For long-chain alkyl sulfates, increasing the length of the hydrophobic alkyl chain generally leads to a lower CMC and increased surface activity chemrxiv.org. Therefore, 1-eicosanol, hydrogen sulfate is predicted to have a very low CMC.

QSAR models have also been developed to predict the aquatic toxicity of surfactants. For linear alkylbenzene sulfonates, a related class of anionic surfactants, QSARs have demonstrated that toxicity is strongly dependent on the length of the alkyl chain nih.gov. This allows for the estimation of the environmental impact of different surfactant structures.

Industrial and Technological Applications

Surfactant and Emulsifier Roles in Industrial Processes

The amphiphilic nature of 1-eicosanol (B7800029), hydrogen sulfate (B86663)—possessing both a water-loving (hydrophilic) sulfate group and an oil-loving (hydrophobic) alkyl chain—allows it to act as a potent surface-active agent. Fatty alcohol sulfates (FAS) are recognized as primary anionic surfactants that provide excellent foaming and cleansing capabilities. sigmaaldrich.com This class of compounds, including derivatives of C16-C18 alcohols, exhibits strong detergent properties suitable for various cleaning formulations. google.comenviro.wiki

In the textile industry, surfactants are indispensable auxiliary agents used at nearly every stage of production, from fiber preparation to finishing. nih.gov Long-chain fatty alcohol sulfates function as wetting agents, dispersants, emulsifiers, and detergents. sci-hub.box Their primary roles include:

Wetting and Scouring: They help remove natural impurities like waxes, oils, and dirt from raw fibers, ensuring a clean surface for uniform dyeing and finishing. nih.gov

Dyeing and Leveling: As leveling agents, surfactants like sodium alkyl sulfates help to disperse dye particles evenly in the dye bath, preventing aggregation and ensuring uniform color absorption by the fabric. guidechem.com This leads to consistent dyeing results and improved colorfastness.

Emulsification: They are used to create stable emulsions of oils and waxes used in softening and finishing treatments, ensuring even application onto the fabric. sci-hub.box

Fatty alcohol sulfates are key components in formulations designed to enhance the quality and efficiency of textile wet processing. guidechem.com

The transformation of raw hides into finished leather is a complex process that relies heavily on chemical auxiliaries. Surfactants, particularly anionic types like sulfated fatty alcohols, are crucial for various wet-end processes in leather manufacturing. google.com

Soaking and Degreasing: These surfactants are employed to rehydrate raw hides and remove natural fats and unwanted substances, preparing the material for subsequent treatments. google.com

Fatliquoring: This is a critical step where oils are introduced into the leather to impart softness, flexibility, and strength. chempedia.info 1-Eicosanol, hydrogen sulfate and related alkyl sulfates act as powerful emulsifiers, creating stable oil-in-water emulsions. These emulsions allow for deep penetration of the fatliquor into the leather's fiber structure, ensuring uniform lubrication. nih.gov The stability of the emulsion is key; sulfated oils are known to create emulsions that break effectively upon contact with the leather, depositing the oil onto the fibers. chempedia.info

The use of sulfated and sulfited oils is a well-established practice to achieve the desired texture and durability in finished leather products.

| Processing Stage | Primary Function of Surfactant | Examples of Anionic Surfactant Types |

|---|---|---|

| Soaking | Wetting of hides, removal of dirt and preservatives | Sulfated alcohols, Sulfonated esters |

| Degreasing | Emulsification and removal of natural fats | Sulfated alcohols or alkylethers |

| Fatliquoring | Emulsification of oils to soften leather | Sulfated oils, Alkyl sulfates |

| Dyeing | Dispersion of dyes for uniform coloration | Naphthalene sulfonates |

In the pulp and paper industry, surfactants are utilized to improve efficiency and the quality of the final product. Anionic surfactants, including sodium fatty alcohol sulfates, play several roles:

Pulping and Deinking: They act as cooking aids by promoting the penetration of cooking liquor into wood chips, which helps in the removal and dispersion of lignin and resin. In recycling processes, they are essential for the deinking of waste paper, where they help to wet, penetrate, and disperse ink particles from the paper fibers.

Defoaming: While some processes generate unwanted foam, certain long-chain alcohols (high carbon alcohols) are used as active components in defoaming agents to control foam levels in the papermaking process.

Coating and Sizing: In paper coating, lubricants are added to improve the fluidity and lubricity of the coating formulation. While metallic soaps are common, other surfactants can be used to ensure a smooth and glossy finish.

| Application Area | Function of Surfactant | Relevant Surfactant Class |

|---|---|---|

| Pulping | Cooking aid, resin remover | Anionic (e.g., Sodium fatty alcohol sulfate) |

| Deinking | Ink dispersion and removal | Anionic and Non-ionic surfactants |

| Foam Control | Defoaming agent component | High carbon alcohols, fatty acid esters |

| Coating | Lubricant and flow modifier | Water-soluble metallic soaps |

Chemical Intermediate in Non-Pharmaceutical Syntheses

1-Eicosanol, hydrogen sulfate serves as a chemical intermediate in the synthesis of other complex molecules for industrial use. The sulfation of a long-chain alcohol like 1-eicosanol creates a sulfuric acid semi-ester. google.com This intermediate is typically neutralized with a base (such as sodium hydroxide) to produce the more stable salt form, for example, sodium eicosyl sulfate, which is widely used in detergent formulations. google.com

The C-O-S bond in alcohol sulfates is susceptible to hydrolysis, particularly in acidic conditions. This reactivity allows the sulfate group to be replaced in further chemical reactions, potentially enabling the synthesis of other functionalized long-chain molecules. While specific large-scale, non-pharmaceutical applications using 1-eicosanol, hydrogen sulfate as a reactive intermediate are not widely documented, its structure lends itself to potential use in creating other specialty surfactants and organic molecules where a C20 chain is required. The production of alcohol sulfates is a significant industrial process, primarily geared towards manufacturing surface-active agents for detergents and emulsifiers.

Lubricant and Additive Component Technology (for related long chain alcohols/derivatives)

Long-chain fatty alcohols and their derivatives are important components in the formulation of lubricants and industrial additives. 1-Eicosanol itself is used in the manufacture of lubricants, plastics, and rubber. sci-hub.box

The properties of long-chain alcohols and their sulfates make them suitable for:

Viscosity Modifiers: Their long hydrocarbon chains can increase the viscosity of formulations, making them useful as thickeners in products like cosmetics and industrial greases.

Emulsion Stabilizers: In lubricant emulsions (e.g., cutting fluids), they help to maintain the stability of oil and water mixtures. sci-hub.box

Detergent Additives: Fatty alcohol sulfates, particularly those with C16-C18 chains, are used in heavy-duty laundry products for their powerful cleaning capabilities. enviro.wiki

Antioxidant Precursors: While not a direct application of 1-eicosanol, hydrogen sulfate, related sulfur compounds are used as antioxidant additives in lubricants to prevent oxidative degradation of the base oil at high temperatures.

The general utility of fatty alcohols in producing detergents and surfactants is a major industrial application.

Concluding Remarks and Future Research Perspectives

Current Gaps in Knowledge and Unexplored Research Avenues

While the general properties and applications of long-chain alkyl sulfates are reasonably well understood, there is a notable lack of specific research focused exclusively on 1-eicosanol (B7800029), hydrogen sulfate (B86663). Key knowledge gaps include its specific natural occurrence, detailed biosynthetic pathways, and any unique applications in biomedical or pharmaceutical fields. Further research into its specific ecotoxicological profile and the biodegradation of the C20 alkyl chain under various environmental conditions would also be beneficial.

Emerging Methodologies for Comprehensive Analysis

Advances in high-resolution mass spectrometry and multi-dimensional chromatographic techniques offer the potential for more sensitive and specific detection and quantification of 1-eicosanol, hydrogen sulfate in complex environmental and biological samples. These methods could be instrumental in filling the current knowledge gaps regarding its environmental fate and potential metabolic pathways.

Potential for Novel Industrial Applications

The unique properties conferred by the long C20 alkyl chain of 1-eicosanol, hydrogen sulfate may present opportunities for novel industrial applications. Research could explore its potential as a specialty surfactant in formulations requiring specific rheological properties or enhanced surface activity at low concentrations. Its use in the synthesis of novel materials or as a component in advanced delivery systems could also be an area for future investigation.

Q & A

Basic: What analytical methods are recommended for characterizing the purity and structural integrity of 1-Eicosanol in synthetic chemistry research?

Answer:

1-Eicosanol’s purity and structure are typically assessed using gas chromatography (GC) with flame ionization detection (FID), infrared (IR) spectroscopy, and differential scanning calorimetry (DSC). GC quantifies impurities by comparing retention times with standards, while IR spectroscopy identifies functional groups (e.g., hydroxyl stretching at ~3300 cm⁻¹) . DSC measures thermal transitions, such as the melting point (62–65°C), to confirm crystallinity and phase purity . For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve the long alkyl chain and hydroxyl group positions .

Advanced: How can researchers design experiments to investigate the phase transitions and proton conductivity of hydrogen sulfate compounds under varying thermal conditions?

Answer:

To study phase transitions and proton conductivity in hydrogen sulfate systems (e.g., CsHSO₄ analogs), use impedance spectroscopy coupled with DSC. Impedance measurements across a temperature gradient (e.g., 25–150°C) reveal proton conductivity changes, while DSC detects phase transitions (e.g., a first-order transition at ~140°C) . For 1-Eicosanol derivatives, thermogravimetric analysis (TGA) can assess thermal stability, and X-ray diffraction (XRD) monitors structural changes during heating. Experimental cells should replicate electrochemical environments, such as molten sulfur conditions, to evaluate ionic mobility .

Basic: What are the key environmental fate parameters for 1-Eicosanol, and how are they experimentally determined?

Answer:

Key parameters include biodegradation rates, bioaccumulation potential, and partition coefficients. Aerobic biodegradation is tested via OECD 301 methods (e.g., CO₂ evolution over 28 days), while bioaccumulation potential is inferred from bioconcentration factors (BCF < 1000, as in cetyl alcohol analogs) . The octanol-water partition coefficient (log Kow) is measured experimentally or predicted using EPISuite, with 1-Eicosanol’s log Kow ~8.3 indicating low water solubility and high lipid affinity . Environmental persistence is evaluated through hydrolysis and photolysis studies under controlled pH and UV conditions .

Advanced: How should contradictory data regarding the vapor pressure and thermal stability of 1-Eicosanol be resolved in thermodynamic studies?

Answer:

Conflicting vapor pressure values (e.g., 1.13×10⁻⁷ mmHg vs. 3 mmHg at 222°C) require validation via dynamic vapor sorption (DVS) or Knudsen effusion methods. Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) minimize experimental artifacts. Cross-referencing with homologous alcohols (e.g., 1-Octadecanol) and applying the Clausius-Clapeyron equation can reconcile discrepancies. Peer-reviewed databases (e.g., NIST) provide benchmark thermodynamic data for error analysis .

Basic: What analytical techniques are suitable for identifying hydrogen sulfate ions (HSO₄⁻) in complex mixtures?

Answer:

Ion chromatography (IC) with conductivity detection is the gold standard for quantifying HSO₄⁻ in aqueous solutions. For solid matrices, X-ray photoelectron spectroscopy (XPS) identifies sulfur oxidation states (+6 in HSO₄⁻). Titration with standardized NaOH (using phenolphthalein) determines acidity (pH ~1–2 for HSO₄⁻ solutions) . Raman spectroscopy can distinguish HSO₄⁻ (characteristic S–O stretching at ~1050 cm⁻¹) from sulfate (SO₄²⁻) .

Advanced: What methodologies are employed to assess the bioaccumulation potential of long-chain alcohols like 1-Eicosanol in aquatic ecosystems?

Answer:

Bioaccumulation studies use OECD 305 guidelines, exposing fish (e.g., rainbow trout) to ¹⁴C-labeled 1-Eicosanol. Tissue samples are analyzed via liquid scintillation counting (LSC) to calculate BCF. Kinetic models (e.g., one-compartment) estimate uptake (k₁) and elimination (k₂) rates . For analogs like cetyl alcohol, BCF values <100 indicate low bioaccumulation due to metabolic oxidation into fatty acids . Comparative metabolomics (GC-MS) identifies degradation pathways, such as β-oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.